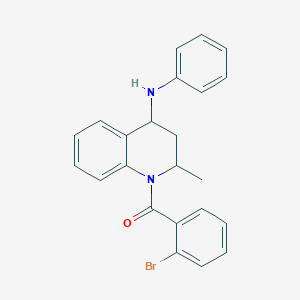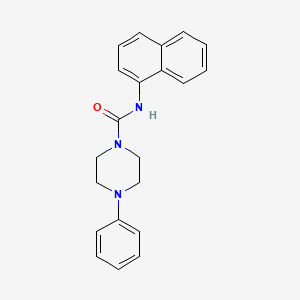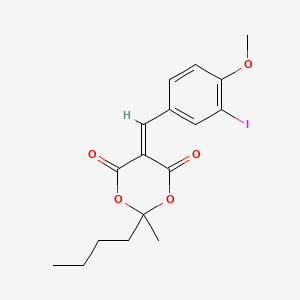
N-(1-benzoyl-4-piperidinyl)-N'-(4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-4-piperidinyl)-N'-(4-chlorophenyl)urea, commonly known as BPU, is a synthetic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BPU is a potent inhibitor of several enzymes and receptors, and its mechanism of action has been extensively investigated.
Aplicaciones Científicas De Investigación
BPU has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to be a potent inhibitor of several enzymes and receptors, including protein kinase C (PKC), phosphodiesterase (PDE), and adenosine receptors. BPU has also been investigated for its anticancer properties, as it has been shown to induce apoptosis in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of BPU involves its ability to inhibit various enzymes and receptors. For example, BPU inhibits PKC by binding to its regulatory domain, which prevents its activation. Similarly, BPU inhibits PDE by binding to its catalytic domain, which prevents the hydrolysis of cyclic nucleotides. BPU also binds to adenosine receptors and inhibits their activation, which leads to various physiological effects.
Biochemical and Physiological Effects:
BPU has been shown to have various biochemical and physiological effects, depending on the target enzyme or receptor. For example, BPU inhibits PKC, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. BPU also inhibits PDE, which leads to an increase in cyclic nucleotides and various physiological effects such as vasodilation and bronchodilation. BPU has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPU has several advantages for lab experiments, including its high potency and specificity for various enzymes and receptors. BPU is also relatively easy to synthesize and purify, which makes it a useful tool for studying various biological processes. However, BPU also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for BPU research, including its potential applications in drug discovery and development. BPU has been shown to have anticancer properties, and further studies are needed to investigate its potential as a cancer therapy. BPU also has potential applications in the treatment of various diseases such as asthma, hypertension, and erectile dysfunction. Further studies are needed to investigate the safety and efficacy of BPU in these applications. Additionally, BPU analogs and derivatives can be synthesized and tested for their biological activities, which may lead to the discovery of novel drugs with improved potency and specificity.
Métodos De Síntesis
The synthesis of BPU involves the reaction of 4-chlorophenylisocyanate with 1-benzoylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to yield BPU. The overall yield of this process is around 60%, and the purity of the final product can be improved by recrystallization.
Propiedades
IUPAC Name |
1-(1-benzoylpiperidin-4-yl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-6-8-16(9-7-15)21-19(25)22-17-10-12-23(13-11-17)18(24)14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTSRWYDSFTAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11-(4-methoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4948038.png)
![1-chloro-4-({2-[2-(4-methoxyphenoxy)ethoxy]ethyl}thio)benzene](/img/structure/B4948045.png)



![5-cyclopropyl-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4948092.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4948097.png)
![3-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4948106.png)
![cyclohexyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4948108.png)
![methyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4948122.png)
![1,1'-[(1,2-dioxo-1,2-ethanediyl)di-4,1-phenylene]bis(2-phenyl-1,2-ethanedione)](/img/structure/B4948123.png)
![3'-{1-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazol-3-yl}-3-biphenylcarbonitrile](/img/structure/B4948131.png)
![3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate](/img/structure/B4948138.png)

